molecular formula C196H292N50O56S6 B612387 Huwentoxin XVI CAS No. 1600543-88-1

Huwentoxin XVI

Número de catálogo: B612387
Número CAS: 1600543-88-1
Peso molecular: 4437.13
Clave InChI: JEUFUDFTZMBKGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Huwentoxin XVI is a neurotoxic peptide derived from the venom of the Chinese tarantula, Ornithoctonus huwena. This compound is composed of 39 amino acid residues, including six cysteines that form three disulfide bridges. This compound is known for its potent and selective inhibition of N-type calcium channels, making it a valuable tool in neuropharmacology .

Mecanismo De Acción

Target of Action

Huwentoxin XVI, a neurotoxic peptide found in the venom of the Chinese bird spider Haplopelma schmidti , primarily targets N-type calcium channels . These channels play crucial roles in the control of neurotransmission release and transmission of pain signals to the central nervous system .

Mode of Action

This compound interacts with its targets by specifically inhibiting N-type calcium channels in rat dorsal root ganglion cells . The inhibitory effect of this compound on N-type calcium channel currents is dose-dependent and similar to that of other toxins like CTx-GVIA and CTx-MVIIA . These peptides exhibit markedly different degrees of reversibility after block . This compound has no effect on voltage-gated T-type calcium channels, potassium channels, or sodium channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting N-type calcium channels, this compound disrupts the normal flow of calcium ions, which are crucial for various cellular processes including neurotransmission .

Pharmacokinetics

It is known that this compound can be administered via intraperitoneal injection , suggesting that it can be absorbed and distributed throughout the body. The impact of these properties on the bioavailability of this compound is currently unknown and may be a subject of future research.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal calcium ion flow through N-type calcium channels . This disruption can lead to significant analgesic responses, as observed in rats subjected to formalin-induced inflammation pain . This compound treatment also changed withdrawal latency in hot plate tests . Intriguingly, it was found that intramuscular injection of the toxin reduced mechanical allodynia induced by incisional injury in Von Frey test .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Huwentoxin XVI is typically purified and characterized from the venom of Ornithoctonus huwena. The purification process involves ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC). The venom is first extracted and then subjected to these chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily obtained from natural sources. advancements in peptide synthesis and recombinant DNA technology may offer potential methods for large-scale production in the future.

Análisis De Reacciones Químicas

Types of Reactions: Huwentoxin XVI primarily interacts with biological targets rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. Its primary mode of action involves binding to N-type calcium channels.

Common Reagents and Conditions: The isolation and purification of this compound involve reagents such as buffers for maintaining pH, and solvents like acetonitrile and water for chromatography.

Major Products Formed: The major product of interest is the purified this compound peptide itself, which is used for various scientific and medical applications.

Aplicaciones Científicas De Investigación

Chemical Structure and Mechanism of Action

Huwentoxin XVI is composed of 39 amino acid residues, featuring six cysteine residues that form three disulfide bridges. This unique structure contributes to its stability and biological activity. The primary mechanism of action involves the blockade of N-type calcium channels (CaV2.2), which play a pivotal role in neurotransmitter release and pain signal transmission within the central nervous system. Electrophysiological studies have shown that HWTX-XVI can inhibit these channels with an IC50 value of approximately 60 nM, demonstrating a high degree of potency and specificity for N-type channels over other types, such as T-type or sodium channels .

Analgesic Properties

HWTX-XVI has been extensively studied for its analgesic properties. Research indicates that intraperitoneal administration of HWTX-XVI significantly reduces pain responses in various animal models. For instance, it has shown efficacy in formalin-induced pain models, where it produced dose-dependent antinociceptive effects during phase II of the formalin test. Additionally, it has been effective in alleviating mechanical allodynia following incisional injury, suggesting its potential utility in postoperative pain management .

Comparative Analysis with Other Analgesics

To better understand the potential applications of HWTX-XVI in clinical settings, a comparative analysis with other known analgesics is beneficial. The following table summarizes key characteristics of HWTX-XVI alongside other analgesics:

Characteristic This compound Ziconotide (ω-conotoxin MVIIA) Morphine
Source Tarantula venomCone snail venomOpium poppy
Mechanism of Action N-type Ca²+ channel blockerN-type Ca²+ channel blockerμ-opioid receptor agonist
Analgesic Potency HighHighHigh
Side Effects LowCNS-related side effectsAddiction potential
Reversibility HighModerateLow

This table highlights that while both HWTX-XVI and ziconotide target N-type calcium channels, HWTX-XVI exhibits a higher reversibility rate and potentially lower side effects compared to traditional opioids like morphine, which are associated with significant addiction risks.

Case Studies and Research Findings

Multiple studies have reported on the efficacy and safety profile of HWTX-XVI:

  • Formalin Test Study : A study demonstrated that administration of HWTX-XVI resulted in significant reductions in pain behaviors during phase II of the formalin test in rats, indicating potent analgesic effects without the adverse side effects commonly associated with opioids .
  • Electrophysiological Assays : In vitro studies using rat dorsal root ganglion cells confirmed that HWTX-XVI selectively inhibited N-type calcium channel currents without affecting T-type or sodium channels, underscoring its specificity as a therapeutic agent .
  • Chronic Pain Models : Research indicated that repeated administration of HWTX-XVI could maintain analgesic effects over time without developing tolerance, a common issue with many opioid treatments .

Comparación Con Compuestos Similares

  • Huwentoxin I
  • Huwentoxin III
  • Huwentoxin IV

Comparison: Huwentoxin XVI is unique among its counterparts due to its high selectivity for N-type calcium channels and its reversible binding properties. While other Huwentoxins also target calcium channels, this compound’s specific inhibition of N-type channels and its potent analgesic effects set it apart .

Actividad Biológica

Huwentoxin XVI (HWTX-XVI) is a neurotoxin derived from the venom of the Chinese tarantula, Ornithoctonus huwena. This compound has garnered significant attention due to its specific action on N-type calcium channels, which are crucial in pain transmission and neurotransmitter release. The following sections provide a comprehensive overview of the biological activity of HWTX-XVI, including its structure, mechanism of action, analgesic properties, and potential therapeutic applications.

Structure and Composition

This compound is composed of 39 amino acid residues , featuring six cysteine residues that form three disulfide bridges. This structural configuration is critical for its biological function, as it stabilizes the peptide and enhances its interaction with target ion channels .

HWTX-XVI specifically inhibits N-type voltage-gated calcium channels (VGCCs), which are primarily expressed in dorsal root ganglion (DRG) neurons. The inhibition occurs through a reversible mechanism, allowing for the restoration of channel activity after the toxin is removed. The IC50 value for HWTX-XVI on N-type calcium channels in rat DRG cells is approximately 60 nM , indicating a potent inhibitory effect .

Comparison with Other Toxins

ToxinSourceTarget ChannelIC50 (nM)Reversibility
This compoundOrnithoctonus huwenaN-type VGCC60High
CTx-GVIACone snail venomN-type VGCC~20Moderate
CTx-MVIIACone snail venomN-type VGCC~30Low

Analgesic Properties

The analgesic effects of HWTX-XVI have been extensively studied in various animal models. Notably, intraperitoneal administration of HWTX-XVI has shown significant antinociceptive effects in formalin-induced pain models. The toxin effectively reduces pain responses in both phases of the formalin test, although its efficacy is more pronounced in phase II, which reflects inflammatory pain .

Case Studies and Experimental Findings

  • Formalin-Induced Pain Model : Rats treated with HWTX-XVI exhibited a marked decrease in pain behaviors compared to controls. The toxin's effects were dose-dependent, demonstrating its potential as an analgesic agent.
  • Hot Plate Test : In this thermal nociception test, HWTX-XVI treatment resulted in increased withdrawal latencies, indicating effective modulation of thermal pain without affecting motor coordination .
  • Incisional Injury Model : HWTX-XVI significantly alleviated mechanical allodynia in rats following surgical incision, showcasing its potential for treating post-operative pain .

Safety Profile and Side Effects

One of the notable advantages of HWTX-XVI is its safety profile. Unlike other analgesics such as morphine or ziconotide, which can cause severe side effects including motor dysfunction and addiction potential, HWTX-XVI has shown minimal side effects at therapeutic doses. No significant motor coordination impairments were observed in treated animals .

Potential Therapeutic Applications

Given its specific action on N-type VGCCs and favorable safety profile, HWTX-XVI holds promise as a candidate for developing new analgesic therapies for chronic pain conditions. Its reversible nature allows for controlled modulation of calcium channel activity, making it a potential tool for researchers aiming to create targeted pain management strategies .

Propiedades

IUPAC Name

2-[[2-[[2-[[2a-amino-7,37-bis(4-aminobutyl)-69-(2-amino-2-oxoethyl)-28,99-di(butan-2-yl)-57-(3-carbamimidamidopropyl)-72,93-bis(2-carboxyethyl)-66,75-bis(carboxymethyl)-16-(1-hydroxyethyl)-10a,40-bis(hydroxymethyl)-34,43,46-tris[(4-hydroxyphenyl)methyl]-22-(1H-imidazol-4-ylmethyl)-31-(1H-indol-3-ylmethyl)-4,16a,19-tris(2-methylpropyl)-1a,2,5,8,8a,11a,14,14a,17,17a,20,20a,23,26,27a,29,32,35,38,41,44,47,56,59,65,68,71,74,77,80,86,89,92,95,98-pentatriacontaoxo-19a,87-di(propan-2-yl)-4a,5a,23a,24a,51,52-hexathia-a,3,6,9,9a,12a,15,15a,18,18a,21,21a,24,26a,27,30,33,36,39,42,45,48,55,58,64,67,70,73,76,79,85,88,91,94,97-pentatriacontazahexacyclo[76.43.4.254,107.09,13.060,64.081,85]heptacosahectane-49-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C196H292N50O56S6/c1-16-102(13)158-188(294)211-85-148(255)213-121(58-60-152(259)260)162(268)208-86-150(257)239-157(101(11)12)194(300)246-69-31-40-145(246)186(292)237-142-94-307-308-95-143-182(288)221-126(71-98(5)6)169(275)219-123(36-22-26-64-199)192(298)244-67-30-41-146(244)187(293)243-160(104(15)249)191(297)229-127(72-99(7)8)170(276)226-133(78-110-83-205-96-212-110)163(269)209-87-151(258)240-159(103(14)17-2)190(296)230-132(77-109-82-207-117-33-19-18-32-115(109)117)175(281)223-128(73-105-42-50-111(250)51-43-105)171(277)216-119(35-21-25-63-198)166(272)233-138(89-248)179(285)224-130(75-107-46-54-113(252)55-47-107)173(279)222-131(76-108-48-56-114(253)57-49-108)174(280)235-139(180(286)225-129(74-106-44-52-112(251)53-45-106)172(278)215-118(34-20-24-62-197)165(271)220-124(195(301)302)37-23-27-65-200)92-305-306-93-141(184(290)236-140(91-304-303-90-116(201)161(267)242-158)183(289)232-137(88-247)164(270)210-84-149(256)214-125(70-97(3)4)178(284)241-156(100(9)10)189(295)238-143)234-167(273)120(38-28-66-206-196(203)204)218-185(291)144-39-29-68-245(144)193(299)136(81-155(265)266)231-176(282)134(79-147(202)254)227-168(274)122(59-61-153(261)262)217-177(283)135(80-154(263)264)228-181(142)287/h18-19,32-33,42-57,82-83,96-104,116,118-146,156-160,207,247-253H,16-17,20-31,34-41,58-81,84-95,197-201H2,1-15H3,(H2,202,254)(H,205,212)(H,208,268)(H,209,269)(H,210,270)(H,211,294)(H,213,255)(H,214,256)(H,215,278)(H,216,277)(H,217,283)(H,218,291)(H,219,275)(H,220,271)(H,221,288)(H,222,279)(H,223,281)(H,224,285)(H,225,286)(H,226,276)(H,227,274)(H,228,287)(H,229,297)(H,230,296)(H,231,282)(H,232,289)(H,233,272)(H,234,273)(H,235,280)(H,236,290)(H,237,292)(H,238,295)(H,239,257)(H,240,258)(H,241,284)(H,242,267)(H,243,293)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,301,302)(H4,203,204,206)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUFUDFTZMBKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC6=CNC=N6)CC(C)C)C(C)O)CCCCN)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CO)CC(C)C)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7CCCC7C(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)O)CC(=O)N)CCC(=O)O)CC(=O)O)C(C)C)CCC(=O)O)C(C)CC)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)CC9=CC=C(C=C9)O)CC1=CC=C(C=C1)O)CO)CCCCN)CC1=CC=C(C=C1)O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C196H292N50O56S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4437 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.